molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3-Aminopyrazole

Cat. No. B016455
CAS RN: 1820-80-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds with a nitrogen atom in the center. It is a colorless, crystalline solid that is used in a variety of scientific applications, including in the synthesis of pharmaceuticals and other compounds, in the study of biochemical and physiological effects, and as a precursor for the synthesis of other compounds. In

Mechanism of Action

3-Aminopyrazole, also known as 1H-pyrazol-5-amine, is a versatile scaffold in organic synthesis and medicinal chemistry . This compound exhibits tautomerism, which may influence its reactivity and the biological activities of targets bearing a pyrazole moiety .

Target of Action

3-Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . They are also important for bacterial and virus infections .

Mode of Action

The this compound scaffold is a well-established adenine-mimetic pharmacophore . In the case of tozasertib, it establishes hydrogen bonds with Glu211 and Ala213 in the hinge region . The binding of the aminopyrazole fragment is similar to that of the related pyrrolopyrazole derivative, danusertib .

Biochemical Pathways

The c-Jun N-terminal kinases (JNKs) are serine/threonine kinases belonging to the family of mitogen-activated protein (MAP) kinases . Activated JNK can phosphorylate a broad subset of downstream targets including both transcription factors and nonnuclear substrates .

Result of Action

This compound derivatives have shown potent cytotoxicity against various human cancer cell lines . For instance, compound 6li potently inhibited AXL signaling, suppressed Ba/F3-TEL-AXL cell proliferation, reversed TGF-β1-induced epithelial-mesenchymal transition, and dose-dependently impeded cancer cell migration and invasion .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of bioavailable copper

Safety and Hazards

3-Aminopyrazole is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from 3-aminopyrazole, is a powerful starting point in medicinal chemistry programmes due to facile derivatisation with a wide range of different groups and functionalities . This scaffold has been used in the development of kinase inhibitors to treat a range of diseases, including cancer .

Biochemical Analysis

Biochemical Properties

3-Aminopyrazole has been reported to interact with various enzymes and proteins. For instance, it has been used in the optimization of JNK3 inhibitors, showing improved potency, isoform selectivity, and pharmacological properties . The compound’s reactivity is influenced by its tautomeric and conformational preferences .

Cellular Effects

This compound derivatives have shown potent cytotoxicity against various human cancer cell lines . The compound’s effects on cells are influenced by its structure, as changes in structure translate into changes in properties .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, the oxygen atom of the 4-methoxy substituent forms a hydrogen bond with the thiol group of Cysβ241 . The compound’s reactivity is influenced by its tautomeric and conformational preferences .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are influenced by its structure and reactivity

Dosage Effects in Animal Models

While there is a lack of specific information on the dosage effects of this compound in animal models, related compounds have shown that the effects can vary with different dosages .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its structure and reactivity

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by its structure and reactivity

properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Record name 1820-80-0
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Record name Pyrazol-3-ylamine
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Record name Pyrazol-3-ylamine
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Record name 3-Aminopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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